6-(2-((3,4-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
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Overview
Description
6-(2-((3,4-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazinone core, which is a heterocyclic structure containing nitrogen and sulfur atoms, and a dimethoxybenzylidene group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-((3,4-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-aminobenzonitrile, followed by cyclization and thiolation reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction. The cyclization step may require heating under reflux conditions, and the thiolation is usually achieved using sulfur or thiourea under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(2-((3,4-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
6-(2-((3,4-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-((3,4-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The molecular pathways affected by this compound include those related to oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their pharmacological activities, including anti-fibrosis and anticancer properties.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Exhibits antimicrobial and antiviral activities.
Uniqueness
6-(2-((3,4-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one stands out due to its unique triazinone core and dimethoxybenzylidene group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields .
Properties
CAS No. |
303095-20-7 |
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Molecular Formula |
C18H16N4O3S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6-[2-[(3,4-dimethoxyphenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H16N4O3S/c1-24-14-8-7-11(9-15(14)25-2)10-19-13-6-4-3-5-12(13)16-17(23)20-18(26)22-21-16/h3-10H,1-2H3,(H2,20,22,23,26) |
InChI Key |
YKLNXOOVLLGTTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=CC=C2C3=NNC(=S)NC3=O)OC |
Origin of Product |
United States |
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